molecular formula C21H29N3O B6902892 N-[4-(4-methylpiperidin-1-yl)cyclohexyl]indolizine-2-carboxamide

N-[4-(4-methylpiperidin-1-yl)cyclohexyl]indolizine-2-carboxamide

Cat. No.: B6902892
M. Wt: 339.5 g/mol
InChI Key: ZVGVBFDEKMNHQQ-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperidin-1-yl)cyclohexyl]indolizine-2-carboxamide is a complex organic compound that features a unique structure combining a piperidine ring, a cyclohexyl group, and an indolizine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperidin-1-yl)cyclohexyl]indolizine-2-carboxamide typically involves multiple steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving pyridine derivatives and suitable electrophiles.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, often using cyclohexyl halides.

    Incorporation of the Piperidine Ring: The piperidine ring is added through a reductive amination process, where a ketone or aldehyde precursor reacts with 4-methylpiperidine in the presence of a reducing agent like sodium cyanoborohydride.

    Final Coupling: The final step involves coupling the indolizine core with the piperidine-cyclohexyl intermediate using amide bond formation techniques, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial for scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)cyclohexyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-16-9-12-23(13-10-16)19-7-5-18(6-8-19)22-21(25)17-14-20-4-2-3-11-24(20)15-17/h2-4,11,14-16,18-19H,5-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGVBFDEKMNHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCC(CC2)NC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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